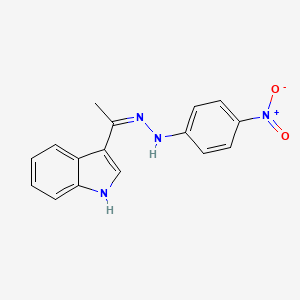![molecular formula C17H14N4OS B6060687 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone, also known as BZQ, is a small molecule compound that has been widely studied for its potential therapeutic applications. BZQ is a quinazolinone derivative that has a benzimidazole moiety attached to it. This unique structure makes BZQ an interesting compound to study, as it has been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of protein kinase C (PKC) and DNA topoisomerase II. It has also been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression.
Biochemical and Physiological Effects:
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows for the study of its effects on intracellular targets. However, one limitation of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. One area of research could be the development of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone analogs that have improved pharmacological properties. Another area of research could be the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in combination with other anticancer agents, to determine if it has synergistic effects. Additionally, the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in animal models could provide valuable information on its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate. This reaction results in the formation of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. Another method involves the reaction of 2-aminobenzimidazole with 2-bromoethyl thioacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, antibacterial, and antiviral activities. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-[1-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10(23-17-19-13-8-4-5-9-14(13)20-17)15-18-12-7-3-2-6-11(12)16(22)21-15/h2-10H,1H3,(H,19,20)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVCCPNKJVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1H-benzimidazol-2-ylthio)ethyl]quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)
![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)


![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
